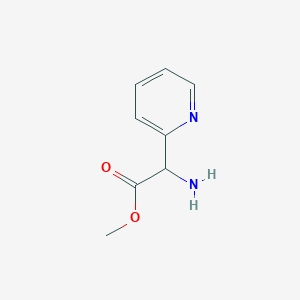

Methyl 2-amino-2-(pyridin-2-YL)acetate

Vue d'ensemble

Description

Methyl 2-amino-2-(pyridin-2-yl)acetate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is used in the synthesis of various compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an acetate group with an amino group .Physical And Chemical Properties Analysis

This compound has a boiling point of 250 °C, a density of 1.187, and a flash point of 105 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique

Pyridylthiazoles in Photophysical Applications

The study of absorption, fluorescence, and excitation spectra of pyridylthiazoles highlights their significant potential in photophysical applications. They exhibit high fluorescence quantum yields and are useful for metal sensing and as laser dyes due to their large Stokes shift values (Grummt et al., 2007).

Mononuclear Fe(II) Complexes with Aminopyridyl Ligands

The synthesis of mononuclear Fe(II) complexes using a new aminopyridyl ligand bearing a pivaloylamido arm, and the subsequent formation of a Fe(III)-hydroperoxo complex, showcases the application in the field of coordination chemistry. This study illuminates the potential of these complexes in catalysis and material sciences (Martinho et al., 2007).

Novel Pyridine and Fused Pyridine Derivatives

The preparation of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrates their versatility in chemical synthesis. Their antimicrobial and antioxidant activities further highlight their significance in pharmacology and material science (Flefel et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . These compounds target organisms causing diseases like sleeping sickness and malaria .

Mode of Action

It’s known that 2-aminopyrimidine derivatives interact with their targets to inhibit their activities . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the disease-causing organisms .

Biochemical Pathways

Similar compounds have been shown to affect the life cycle of disease-causing organisms, disrupting their growth and proliferation .

Pharmacokinetics

The compound’s molecular weight (16618), boiling point (250 °C), and density (1187) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to inhibit the growth and proliferation of disease-causing organisms, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-amino-2-(pyridin-2-YL)acetate. For instance, the compound’s storage temperature (2–8 °C under inert gas such as nitrogen or Argon) can affect its stability . Other factors such as pH, presence of other compounds, and specific conditions of the target organisms’ environment may also influence its action and efficacy.

Analyse Biochimique

Biochemical Properties

It is known to be involved in the synthesis of other compounds

Cellular Effects

Related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of other compounds

Temporal Effects in Laboratory Settings

It is known to be stable under inert gas (nitrogen or Argon) at 2–8 °C .

Propriétés

IUPAC Name |

methyl 2-amino-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFMJZOMHQTYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447989 | |

| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154410-83-0 | |

| Record name | 2-Pyridineacetic acid, α-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154410-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

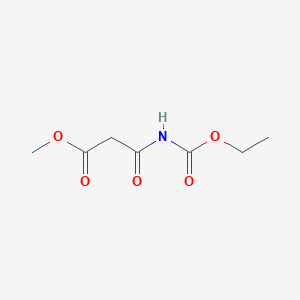

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)